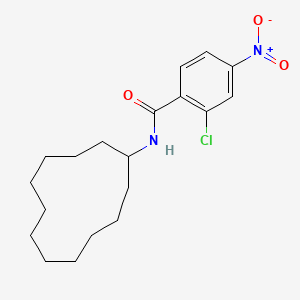

2-chloro-N-cyclododecyl-4-nitrobenzamide

Description

2-Chloro-N-cyclododecyl-4-nitrobenzamide is a benzamide derivative characterized by a 2-chloro and 4-nitro substitution on the aromatic ring, coupled with a cyclododecyl group attached via the amide nitrogen. The cyclododecyl moiety introduces significant steric bulk, influencing molecular conformation, solubility, and intermolecular interactions.

Propriétés

Formule moléculaire |

C19H27ClN2O3 |

|---|---|

Poids moléculaire |

366.9 g/mol |

Nom IUPAC |

2-chloro-N-cyclododecyl-4-nitrobenzamide |

InChI |

InChI=1S/C19H27ClN2O3/c20-18-14-16(22(24)25)12-13-17(18)19(23)21-15-10-8-6-4-2-1-3-5-7-9-11-15/h12-15H,1-11H2,(H,21,23) |

Clé InChI |

TUEGTBOSTNTHCM-UHFFFAOYSA-N |

SMILES canonique |

C1CCCCCC(CCCCC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du 2-chloro-N-cyclododécyl-4-nitrobenzamide implique généralement la réaction de l'acide 2-chloro-4-nitrobenzoïque avec la cyclododécylamine. La réaction est réalisée en présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide. Les conditions réactionnelles comprennent généralement une atmosphère inerte, telle que l'azote ou l'argon, et un solvant tel que le dichlorométhane ou le tétrahydrofurane (THF). Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées jusqu'à ce que la réaction soit terminée .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 2-chloro-N-cyclododécyl-4-nitrobenzamide a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : La capacité du composé à subir diverses transformations chimiques le rend utile pour étudier les réactions catalysées par les enzymes et les voies métaboliques.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent pharmacologique. Ses caractéristiques structurelles suggèrent qu'il pourrait interagir avec des cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.

Mécanisme d'action

Le mécanisme d'action du 2-chloro-N-cyclododécyl-4-nitrobenzamide n'est pas complètement compris. Ses composants structurels suggèrent qu'il pourrait interagir avec diverses cibles moléculaires. Le groupe nitro peut participer à des réactions redox, tandis que la liaison amide et le groupe cyclododécyl pourraient influencer l'affinité de liaison du composé aux protéines ou autres biomolécules. Des recherches supplémentaires sont nécessaires pour élucider les voies et les cibles spécifiques impliquées.

Applications De Recherche Scientifique

2-chloro-N-cyclododecyl-4-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound’s ability to undergo various chemical transformations makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-chloro-N-cyclododecyl-4-nitrobenzamide is not fully understood. its structural components suggest it could interact with various molecular targets. The nitro group may participate in redox reactions, while the amide bond and cyclododecyl group could influence the compound’s binding affinity to proteins or other biomolecules. Further research is needed to elucidate the specific pathways and targets involved .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-N-cyclododecyl-4-nitrobenzamide with benzamide derivatives featuring analogous substituents, focusing on structural, electronic, and physicochemical differences.

Substituent Effects on the Benzamide Core

Key Observations :

- Steric Effects : The cyclododecyl group in the target compound imposes greater steric hindrance compared to cyclohexyl or aromatic amide groups, likely reducing crystallization efficiency .

- Crystallographic Trends: Smaller substituents (e.g., cyclohexyl or methoxyphenyl) favor tighter molecular packing, as evidenced by lower R factors (e.g., 0.044 in 4-chloro-N-cyclohexylbenzamide vs.

Physicochemical and Functional Differences

- Solubility : Cyclododecyl’s hydrophobicity may reduce aqueous solubility compared to N-(3-chlorophenethyl)-4-nitrobenzamide (), which has a shorter alkyl chain.

- Thermal Stability : Nitro-substituted benzamides (e.g., ) often exhibit lower thermal stability due to the nitro group’s propensity for decomposition under heat.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.